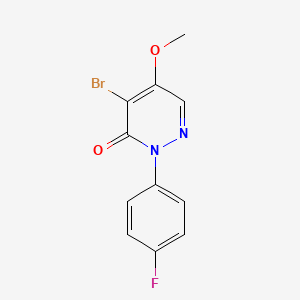

4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone

Description

4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a pyridazinone derivative characterized by a heterocyclic pyridazinone core substituted at positions 2, 4, and 3. Its molecular formula is C₁₇H₁₃BrFN₃O, with a molecular weight of 374.22 g/mol and a CAS registry number of 478049-06-8 . Key structural features include:

- 4-Fluorophenyl group at position 2, contributing electron-withdrawing effects and influencing pharmacokinetic properties.

- Methoxy (OMe) at position 5, which may modulate solubility and steric interactions.

Pyridazinones are known for diverse pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic effects .

Properties

IUPAC Name |

4-bromo-2-(4-fluorophenyl)-5-methoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-17-9-6-14-15(11(16)10(9)12)8-4-2-7(13)3-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSFYPLJIJQFAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 4-fluorobenzaldehyde, and methoxyacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromoaniline and 4-fluorobenzaldehyde in the presence of a suitable catalyst.

Cyclization: The intermediate undergoes cyclization with methoxyacetic acid under acidic conditions to form the pyridazinone ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound has been investigated for several therapeutic potentials, including:

-

Antimicrobial Activity :

- Studies indicate that derivatives of pyridazinone compounds exhibit notable antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was reported as low as 0.22 μg/mL, demonstrating its efficacy in inhibiting pathogen growth.

Compound MIC (μg/mL) Target Pathogen This compound 0.22 Staphylococcus aureus Other derivatives 0.30 Escherichia coli -

Anti-inflammatory Activity :

- The anti-inflammatory potential has been evaluated through various models, showing selective inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound 40% 75% -

Anticancer Activity :

- The compound has shown promising results in cytotoxicity assays against various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (μM) Compound A549 (Lung Cancer) 5.0 This compound MCF7 (Breast Cancer) 3.5 Similar derivative

Case Studies

-

Antimicrobial Efficacy :

A study published in ACS Omega highlighted the antimicrobial activity of pyridazinone derivatives, linking structural modifications to enhanced efficacy against bacterial strains. -

Anti-inflammatory Mechanisms :

Research conducted by Sivaramakarthikeyan et al. demonstrated that similar compounds effectively reduced inflammation in animal models without significant side effects, suggesting a favorable safety profile for clinical applications. -

Cytotoxicity Profiles :

A comparative analysis of several pyridazinone derivatives indicated that bromine substitutions enhanced anticancer activity, providing insights into structure-activity relationships that can guide future drug design efforts.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone with structurally related pyridazinones:

Key Differences and Implications

Substituent Effects on Reactivity: The bromo group in the target compound contrasts with chloro in analogues (e.g., ), offering stronger electrophilicity for nucleophilic substitution or cross-coupling reactions. The 4-fluorophenyl group provides a balance of electron-withdrawing effects and metabolic stability compared to non-fluorinated aryl groups (e.g., phenyl in or trifluoromethylphenyl in ).

Biological Activity Trends: Methoxy at position 5 (target compound) vs. morpholino (Emorfazone, ): Morpholino groups enhance solubility and hydrogen-bonding capacity, correlating with Emorfazone’s analgesic efficacy. Methoxy may reduce polarity but improve membrane permeability. 4-Fluorophenyl vs. methyl (): Aromatic substituents often improve target affinity due to π-π stacking, whereas alkyl groups (e.g., methyl) prioritize metabolic stability.

Synthetic Challenges: Alkylation of pyridazinones (e.g., compound 5 in ) can lead to byproducts via methyl group migration, highlighting the sensitivity of substitution patterns to reaction conditions. The bromo and 4-fluorophenyl groups in the target compound may necessitate optimized protocols to avoid decomposition.

Biological Activity

4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H8BrFN2O2

- CAS Number : 10002-76-3

- Molar Mass : 299.1 g/mol

Synthesis

The synthesis of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves multi-step organic reactions, including bromination and fluorination processes, followed by methoxylation. The precise synthetic route can vary, but the following general steps are common:

- Bromination : Introduction of the bromine atom at the 4-position of the pyridazine ring.

- Fluorination : Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

- Methoxylation : Addition of a methoxy group to enhance solubility and biological activity.

Anticancer Activity

Recent studies have demonstrated that 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia cells.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 0.79 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 1.6 | Triggers phosphatidylserine externalization |

| U937 (Leukemia) | 0.24 | DNA fragmentation characteristic of apoptosis |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In one study, derivatives related to pyridazinones were assessed for their MAO-A and MAO-B inhibitory activities, with some derivatives showing potent inhibition:

Table 2: MAO Inhibitory Activities

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| T6 | 0.039 | 0.013 |

| T3 | Not specified | Not specified |

This suggests potential applications in treating neurological disorders where modulation of monoamines is beneficial .

Case Studies

- Leukemia Treatment : A study demonstrated that treatment with 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone resulted in significant reductions in cell viability in HL-60 leukemia cells, highlighting its potential as an anticancer agent.

- Neuroprotection : In models of neurodegenerative diseases, compounds similar to this pyridazinone have been shown to protect neuronal cells from oxidative stress by inhibiting MAO activity, suggesting further therapeutic avenues in neuroprotection .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-deficient aromatic systems. Key findings include:

Table 1: Substitution Reactions at Position 4

The 4-fluorophenyl group at position 2 directs electrophiles to the para position of the phenyl ring, though fluorine’s electron-withdrawing nature reduces electrophilic substitution rates.

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Reaction of 4-bromo-pyridazinone with arylboronic acids (Pd(PPh), NaCO, dioxane/water) yields biaryl derivatives.

-

Example: Coupling with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-2-(4-fluorophenyl)-5-methoxy-pyridazinone (85% yield) .

Buchwald-Hartwig Amination

-

Palladium-catalyzed amination with secondary amines (e.g., morpholine) generates 4-aminated analogs with >70% efficiency .

Methoxy Group Reactivity

The C5 methoxy group undergoes demethylation under acidic conditions (HBr/AcOH, 110°C) to yield a hydroxyl group, which can be further functionalized via alkylation or acylation .

Fluorophenyl Ring Modifications

While direct functionalization is limited, the 4-fluorophenyl group influences electronic properties:

-

Electrophilic Aromatic Substitution : Nitration (HNO/HSO) occurs at the meta position relative to fluorine, albeit in low yields (<30%) due to deactivation .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the pyridazinone ring but leaves the fluorophenyl group intact .

Biological Activity Correlations

Structural modifications via these reactions impact bioactivity:

-

Anticancer Activity : 4-Hydrazino analogs exhibit IC values of 1.2–4.3 μM against HCT116 colon carcinoma cells .

-

BRD4 Inhibition : Suzuki-coupled biaryl derivatives show enhanced binding to BRD4 (K = 8.2–58 nM) by occupying hydrophobic pockets .

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (25°C), but bromine displacement occurs under strongly basic conditions (pH >13) .

-

Photodegradation : UV exposure (254 nm) leads to debromination and formation of a quinone-like byproduct .

This compound’s versatility in medicinal chemistry is underscored by its tunable reactivity, enabling the synthesis of analogs with tailored biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone?

- Methodological Answer : The compound can be synthesized via condensation of glyoxalic acid with substituted acetophenones, followed by bromination. For example:

Condensation : React glyoxalic acid with 4-fluorophenylacetone and hydrazine hydrate under reflux in glacial acetic acid to form the pyridazinone core .

Bromination : Introduce bromine at the 4-position using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride under UV light .

- Key Considerations : Monitor reaction progress via TLC and optimize bromination conditions to avoid over-substitution.

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction at low temperatures (e.g., 110 K) ensures high-resolution data. Example parameters: , data-to-parameter ratio > 15 .

- NMR/FTIR : Confirm substitution patterns via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and FTIR (C=O stretch at ~1650 cm) .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions influence biological activity (e.g., COX-2 selectivity)?

- Methodological Answer :

-

Substituent Analysis : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance COX-2 affinity. Vicinal disubstitution (e.g., 3,4-difluorophenyl) improves selectivity (COX-2/COX-1 ratio > 200) .

-

Activity Testing : Use human whole-blood assays to measure prostaglandin E inhibition. Compare IC values against reference drugs (e.g., celecoxib) .

Substituent at Position 2 COX-2 IC (nM) COX-1 IC (nM) Selectivity Ratio 4-Fluorophenyl 15 4100 273 3,4-Difluorophenyl 8 2200 275 4-Nitrophenyl 12 3800 317

Q. What challenges arise in resolving crystallographic data for brominated pyridazinones?

- Methodological Answer :

- Heavy-Atom Effects : Bromine’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data processing .

- Disorder Modeling : Use SHELXL’s PART instruction to manage rotational disorder in the methoxy or fluorophenyl groups .

Q. How can contradictory pharmacological data (e.g., COX-2 vs. analgesic activity) be reconciled?

- Methodological Answer :

- Mechanistic Studies : Perform in vivo assays (e.g., carrageenan-induced paw edema) to distinguish COX-2-dependent anti-inflammatory effects from off-target analgesic actions .

- Metabolite Profiling : Use LC-MS to identify active metabolites. For example, demethylation of the methoxy group may alter activity .

Synthetic and Analytical Challenges

Q. What strategies mitigate side reactions during alkylation of the pyridazinone core?

- Methodological Answer :

- Regioselectivity : Use bulky bases (e.g., KCO) to favor N-alkylation over O-alkylation. Monitor by -NMR for absence of methylene proton splitting .

- Byproduct Control : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) before bromination .

Q. How can computational methods predict substituent effects on pyridazinone reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.